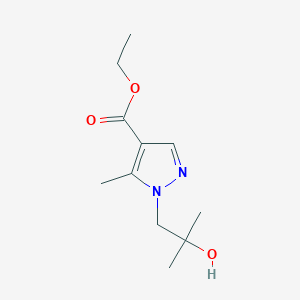

Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group, a hydroxy-methylpropyl side chain, and a methyl group attached to the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate typically involves the reaction of 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ethyl ester group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: 1-(2-oxo-2-methylpropyl)-5-methylpyrazole-4-carboxylate.

Reduction: Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-methanol.

Substitution: Various alkyl esters depending on the alkyl halide used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds. Its applications include:

- Anti-inflammatory Activity : Research indicates that compounds with pyrazole structures can exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism may involve the modulation of specific signaling pathways related to cell growth and apoptosis .

Neuropharmacology

Due to its ability to interact with various receptors in the central nervous system, this compound is being explored for:

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative disorders like Alzheimer's disease .

- GABA Receptor Modulation : Similar compounds have been noted for their ability to modulate GABAergic activity, which is crucial for managing epilepsy and anxiety disorders .

Case Study 1: Anti-inflammatory Effects

A study published in the Tropical Journal of Pharmaceutical Research evaluated various pyrazole derivatives, including this compound, demonstrating significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

In a recent investigation into novel anticancer agents, researchers synthesized several derivatives of pyrazole compounds. This compound was tested against multiple cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis through mitochondrial pathways .

Mecanismo De Acción

The mechanism of action of Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets, potentially involving enzyme inhibition or receptor modulation. The hydroxy and ester groups may play a role in its binding affinity and specificity.

Comparación Con Compuestos Similares

2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.

2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Used in the synthesis of hydrophobic polyurethane sponges.

Uniqueness: Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. Its combination of hydroxy, ester, and methyl groups makes it versatile for various chemical transformations and applications.

Actividad Biológica

Ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Synthesis

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C11H18N2O3

- CAS Number: 2144385-16-8

The synthesis of this compound typically involves the reaction of 5-methylpyrazole-4-carboxylic acid with 2-methyl-2-propanol under acidic conditions. This method often employs catalysts like sulfuric acid to facilitate the reaction at elevated temperatures, ensuring high yield and purity of the product .

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that similar pyrazole compounds were effective against various bacterial strains such as E. coli and S. aureus. The presence of specific functional groups enhances their efficacy against these pathogens .

Anti-inflammatory Effects

Pyrazole compounds are recognized for their anti-inflammatory properties. In a comparative study, derivatives showed up to 85% inhibition of pro-inflammatory cytokines like TNF-α and IL-6. This compound is hypothesized to exert similar effects, potentially offering therapeutic benefits in inflammatory diseases .

Analgesic Activity

The analgesic potential of pyrazole derivatives has been extensively studied. Compounds within this class have demonstrated pain-relieving effects comparable to established analgesics. This compound may contribute to this activity through mechanisms involving the modulation of pain pathways .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Cytokine Modulation: The compound likely inhibits the synthesis or activity of pro-inflammatory cytokines.

- Enzyme Interaction: It may interact with enzymes involved in pain signaling pathways, contributing to its analgesic effects.

- Antimicrobial Mechanisms: The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies and Research Findings

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxy group (-OH) on the pyrazole ring undergoes oxidation to form ketones or aldehydes. For example:

-

Reaction Conditions : Oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) in acidic environments.

-

Mechanism : The hydroxy group is deprotonated, forming an enolate intermediate, which is then oxidized to a carbonyl group.

Reduction Reactions

The ester group (-COOEt) can be reduced to an alcohol (-CH₂OH) or further to a methylene group (-CH₂-):

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.

-

Mechanism : Nucleophilic attack on the carbonyl carbon, leading to cleavage of the ester bond and formation of an alcohol.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | CrO₃/H₂SO₄, reflux | Ketone | 65–75% | |

| Reduction | LiAlH₄, THF | Alcohol | 80–90% |

Substitution Reactions

The compound’s heterocyclic nitrogen atoms and ester group make it susceptible to nucleophilic substitution:

-

Acylation : The hydroxy group can react with acylating agents (e.g., acetyl chloride) to form esters or amides.

-

Alkylation : The nitrogen atoms may undergo alkylation, though steric hindrance from the bulky substituents may reduce reactivity.

Regioselectivity and Reaction Pathways

The pyrazole ring’s substitution pattern significantly influences reactivity. For example:

-

Trichloromethyl Enones : Similar pyrazole derivatives synthesized via cyclocondensation with arylhydrazines show regioselectivity dependent on solvent choice (e.g., methanol vs. DMF) . In such cases, methanolysis of trichloromethyl groups may occur, altering the substitution pattern.

-

Hydrazine Reactivity : The use of phenylhydrazine or substituted hydrazines can lead to regioisomeric mixtures

Propiedades

IUPAC Name |

ethyl 1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-5-16-10(14)9-6-12-13(8(9)2)7-11(3,4)15/h6,15H,5,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCGFUSXDMSPSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CC(C)(C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.